
N-(1-(5-Methylfuran-2-yl)ethyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(5-Methylfuran-2-yl)ethyl)thietan-3-amine is a chemical compound that features a thietan ring attached to an amine group, with a 5-methylfuran-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5-Methylfuran-2-yl)ethyl)thietan-3-amine can be achieved through several methods. One common approach involves the reductive amination of 5-methylfuran-2-carbaldehyde with thietan-3-amine under hydrogenation conditions using a suitable catalyst such as palladium on carbon (Pd/C) or silica-supported cobalt nanoparticles . The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions or the use of renewable feedstocks, can also be employed to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(1-(5-Methylfuran-2-yl)ethyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative.
Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using catalysts like Pd/C or Raney nickel in the presence of hydrogen gas.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various N-substituted thietan-3-amine derivatives.
Scientific Research Applications
N-(1-(5-Methylfuran-2-yl)ethyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-(5-Methylfuran-2-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit monoamine oxidase (MAO) enzymes, thereby affecting neurotransmitter levels and exhibiting potential antidepressant activity .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(5-Methylfuran-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- N-(1-(5-Methylfuran-2-yl)ethyl)cyclopentanecarboxamide
- N-(1-(5-Methylfuran-2-yl)ethyl)pentan-3-amine
Uniqueness
N-(1-(5-Methylfuran-2-yl)ethyl)thietan-3-amine is unique due to its thietan ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the thietan ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C10H15NOS/c1-7-3-4-10(12-7)8(2)11-9-5-13-6-9/h3-4,8-9,11H,5-6H2,1-2H3 |
InChI Key |
GWYDAIVMBQHNSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)NC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


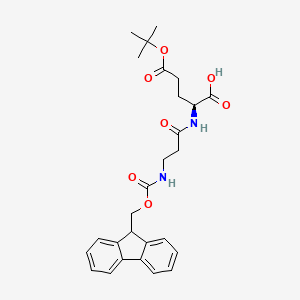
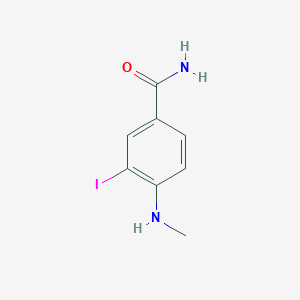

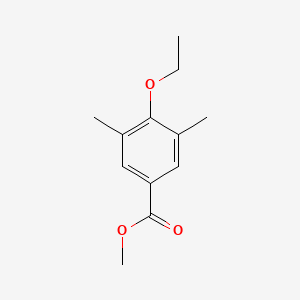
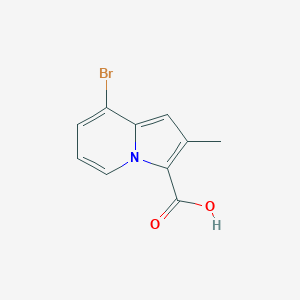

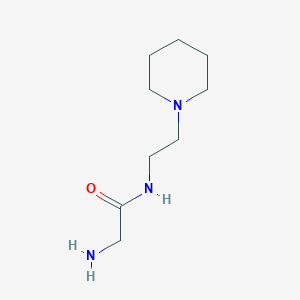
![3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12988348.png)
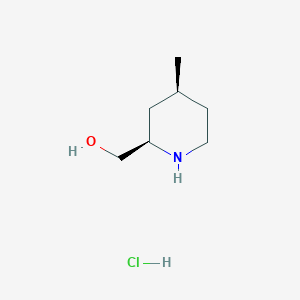
![9-Hydroxy-3-methyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12988369.png)

![7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12988382.png)

![4-[2-(2-Chloro-6-fluorophenyl)propan-2-yl]piperidine](/img/structure/B12988401.png)
